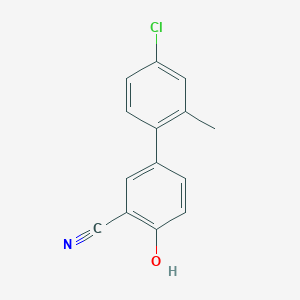
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol, or 5-CHCP, is a phenolic compound with a wide range of applications in scientific research and industrial production. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. 5-CHCP has been used in a variety of experiments and applications, ranging from drug development to electrochemical studies.
Applications De Recherche Scientifique
5-CHCP has been used in a variety of scientific research applications. It has been used in the development of new drugs, as a reagent in the synthesis of polymers, and in the study of electrochemical processes. It has also been used in the study of enzymes, as a reagent in organic synthesis, and as an inhibitor of tyrosinase.
Mécanisme D'action
The mechanism of action of 5-CHCP is not fully understood. However, it is believed that the compound acts as an inhibitor of tyrosinase, an enzyme involved in the biosynthesis of melanin. Inhibition of tyrosinase has been shown to reduce the production of melanin, which could be useful in the development of skin-lightening agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHCP are not well understood. However, it has been shown to inhibit tyrosinase, which could potentially reduce the production of melanin in the skin. In addition, it has been shown to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-CHCP in lab experiments are its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity.
Orientations Futures
The potential future directions for 5-CHCP include its use in the development of new drugs, its use as an inhibitor of tyrosinase, its use as a reagent in organic synthesis, its use in the study of enzymes, and its use in the study of electrochemical processes. In addition, further research is needed to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 5-CHCP is typically carried out in two steps. The first step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with formaldehyde and sodium cyanide to form a cyanohydrin intermediate. The second step involves the hydrolysis of the intermediate to form 5-CHCP. This two-step synthesis method is simple and efficient, and has been used for the synthesis of 5-CHCP in several studies.
Propriétés
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-13-2-1-10(16)6-12(13)9-3-8(7-15)4-11(17)5-9/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXOMFPGCSNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684823 |
Source


|
| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol | |
CAS RN |
1261932-32-4 |
Source


|
| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














